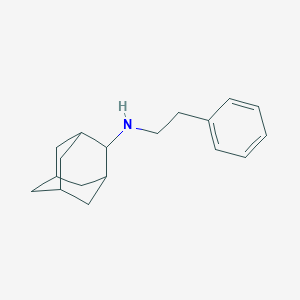
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as BQCA, is a chemical compound that has been widely studied for its potential applications in scientific research. BQCA belongs to a class of compounds known as quinolinecarboxamides, which are known to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide involves its selective binding to the AMPA receptor. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide binds to a specific site on the receptor known as the allosteric modulatory site, which enhances the activity of the receptor. This leads to an increase in the flow of calcium ions into the neuron, which is critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its selective enhancement of AMPA receptor activity, N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its selectivity for AMPA receptors. This allows researchers to selectively enhance the activity of these receptors without affecting other types of receptors. However, one limitation of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One area of research involves the development of more potent and selective modulators of AMPA receptors. Another area of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide on synaptic plasticity and learning and memory processes.
Synthesemethoden
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a number of different methods. One common method involves the reaction of 3-methyl-2-phenyl-4-quinolinecarboxylic acid with sec-butylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide as a modulator of ionotropic glutamate receptors. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to selectively enhance the activity of AMPA receptors, which are known to play a critical role in synaptic plasticity and learning and memory processes. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide |
|---|---|
Molekularformel |
C21H22N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-14(2)22-21(24)19-15(3)20(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)19/h5-14H,4H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
DKERHDKPZMWELC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Kanonische SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

